4-苯基哌嗪-1-甲酰胺脒

描述

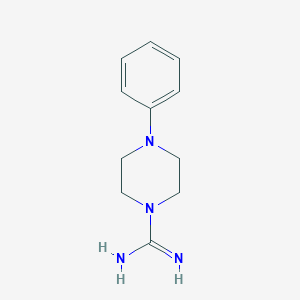

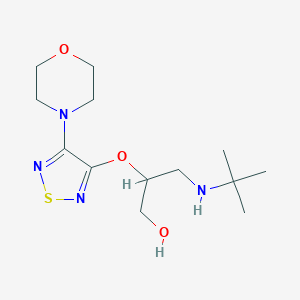

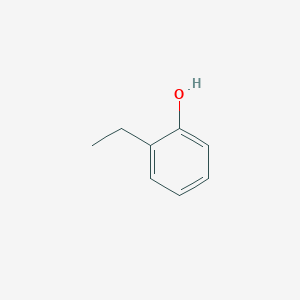

4-Phenylpiperazine-1-carboximidamide is a chemical compound . It is used in the field of life sciences and serves as a high-quality product .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-Phenylpiperazine-1-carboximidamide, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 4-Phenylpiperazine-1-carboximidamide is C11H16N4 . It has a molecular weight of 204.27 .Chemical Reactions Analysis

In terms of chemical reactions, 4-Phenylpiperazine-1-carboximidamide has been studied for its potential as a selective, competitive inhibitor of C1s . It has also been investigated for its potential as a permeation enhancer .科学研究应用

Neuroscience

4-Phenylpiperazine-1-carboximidamide: has shown potential as an agonist at the human TAAR1 receptor . This receptor is involved in modulating neurotransmission and has been a target for developing treatments for neurological disorders. The compound’s interaction with TAAR1 could lead to new insights into the treatment of conditions such as Parkinson’s disease, schizophrenia, and addiction.

Pharmacology

In pharmacology, 4-Phenylpiperazine-1-carboximidamide derivatives have been synthesized as potent agonists for the TAAR1 receptor . These derivatives have demonstrated nanomolar EC50 values in functional activity assays and low cytotoxicity, indicating their potential as therapeutic agents with high potency and safety profiles.

Biochemistry

The biochemical applications of 4-Phenylpiperazine-1-carboximidamide include its role as a competitive inhibitor of the C1s protease . This enzyme is part of the classical complement pathway, which is a target for therapeutic intervention in complement-mediated diseases. The compound’s inhibitory properties could be leveraged to develop new treatments for autoimmune and inflammatory diseases.

Materials Science

In materials science, phenylpiperazine derivatives, including 4-Phenylpiperazine-1-carboximidamide , have been studied for their acaricidal activity . These compounds could be used to develop new materials or coatings that prevent mite infestations, which are a significant concern in various industries.

Analytical Chemistry

4-Phenylpiperazine-1-carboximidamide: may be used in analytical chemistry as a reference compound or a reagent in the synthesis of more complex molecules . Its well-defined structure and properties can aid in the development of analytical methods and techniques.

Agriculture

In agriculture, phenylpiperazine derivatives have been evaluated for their acaricidal activity, which is crucial for protecting crops from mite damage . The efficacy of these compounds against various mite species could lead to the development of new pesticides with specific action mechanisms.

安全和危害

未来方向

Research on 4-Phenylpiperazine-1-carboximidamide and similar compounds is ongoing, with a focus on their potential use as antifungal agents and their interactions with proteins like UHRF1 . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.

作用机制

Target of Action

4-Phenylpiperazine-1-carboximidamide is a derivative of the piperazine family . Piperazine derivatives have been identified as potential permeation enhancers (PEs), which are substances that can improve the absorption of drugs across biological barriers .

Mode of Action

Studies on similar piperazine derivatives suggest that they interact with the intestinal epithelium, enhancing its permeability and thereby improving the absorption of macromolecules . This interaction involves changes in mitochondrial membrane potential and plasma membrane potential .

Biochemical Pathways

It is known that piperazine derivatives can influence the ph of the surrounding environment, which in turn can affect the permeability of the intestinal epithelium .

Pharmacokinetics

As a permeation enhancer, it is likely to influence the bioavailability of other compounds by increasing their absorption across biological barriers .

Result of Action

The primary result of the action of 4-Phenylpiperazine-1-carboximidamide is an increase in the permeability of the intestinal epithelium, which can enhance the absorption of macromolecules . This can potentially improve the effectiveness of orally administered drugs.

Action Environment

The action of 4-Phenylpiperazine-1-carboximidamide can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect its efficacy as a permeation enhancer

属性

IUPAC Name |

4-phenylpiperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEDWUWFALDTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938137 | |

| Record name | 4-Phenylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpiperazine-1-carboximidamide | |

CAS RN |

17238-58-3 | |

| Record name | 1-Carboxamidino-4-phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)